Incensole

Catalog No.
S1789915
CAS No.
22419-74-5
M.F
C20H34O2
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Incensole

CAS Number

22419-74-5

Product Name

Incensole

IUPAC Name

(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C20H34O2/c1-15(2)20-12-11-17(4)8-6-7-16(3)9-10-18(21)19(5,22-20)13-14-20/h7,11,15,18,21H,6,8-10,12-14H2,1-5H3/b16-7+,17-11+/t18-,19+,20+/m0/s1

InChI Key

SSBZLMMXFQMHDP-REDNKFHQSA-N

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)O)C)C(C)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)O)C)C(C)C)/C

(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol has been reported in Boswellia sacra and Sarcophyton glaucum with data available.

Incensole (CAS 22419-74-5) is a 14-membered macrocyclic cembranoid diterpene alcohol (MW 306.49 g/mol) isolated primarily from Boswellia species. As a highly lipophilic and volatile compound, it serves as a critical biomarker for frankincense resins and a primary active constituent in neuropharmacological research. Unlike the heavier triterpenes found in the same botanical source, incensole possesses a free secondary hydroxyl group at the C-2 position, making it uniquely suited for both vapor-phase applications and as a versatile precursor in medicinal chemistry. Procurement of pure incensole is primarily driven by its dual utility: as an analytical standard for essential oil profiling and as an obligate starting material for synthesizing advanced neuroactive and hepatoprotective cembranoid derivatives [1].

Research Fit

1
Reported STAT3 pathway inhibition for transcription-factor studies
2
Cembrane chemotype biomarker for Boswellia species authentication

Substituting incensole with its esterified analog, incensole acetate, or with in-class boswellic acids fundamentally compromises experimental and formulation workflows. In synthetic applications, the acetate group in incensole acetate sterically blocks the C-2 position, preventing the oxidation and esterification reactions required to generate novel cembranoid libraries [1]. In pharmacological assays, the acetylation state drastically alters target affinity; for example, incensole acetate loses the potent STAT3 inhibitory activity exhibited by the free alcohol [2]. Furthermore, attempting to substitute incensole with boswellic acids in formulation contexts fails due to strict physical limitations: boswellic acids are heavy, non-volatile triterpenes that cannot be steam-distilled or used in vapor-phase delivery, whereas incensole is highly volatile and seamlessly integrates into lipid and inhalable matrices [3].

Substitution Risk

Incensole (1a)
Reported STAT3 transcriptional activity inhibitor; low TRPV3 intrinsic efficacy
Incensole Acetate (1b)
No reported STAT3 inhibition; full TRPV3 agonist. Target-switching may confound pathway interpretation

Differential STAT3 Inhibition via Free Hydroxyl Group

In comparative assays evaluating frankincense cembranes, the free hydroxyl group of incensole dictates its activity against STAT3. Incensole demonstrates an IC50 of 15.84 μM for STAT3 inhibition, whereas its esterified analog, incensole acetate, is essentially inactive (IC50 > 50 μM) in the same model [1].

Evidence DimensionSTAT3 Inhibition (IC50)
Target Compound Data15.84 μM
Comparator Or BaselineIncensole Acetate (> 50 μM)
Quantified Difference>3-fold higher potency for the unacetylated form
ConditionsIn vitro STAT3 inhibition assay

Buyers targeting STAT3-dependent inflammatory or oncogenic pathways must procure the unacetylated incensole, as the acetate form lacks meaningful efficacy.

STAT3 Inhibition vs. Acetate
Head-to-head
Incensole IC50 = 15.84 ± 2.88 μM
Incensole acetate: IC50 > 50 μM (inactive)
Supports STAT3 pathway-selective tool selection over acetate
HeLa-STAT3-Luc reporter assay; IFNγ stimulation

Precursor Suitability for Cembranoid Semi-Synthesis

Incensole features a reactive C-2 secondary alcohol, making it the obligate starting material for synthesizing novel cembranoid libraries. Unlike incensole acetate, which is already esterified and sterically blocked, pure incensole allows direct access to synthetic transformations such as oxidation to incensone or esterification to highly active analogs like incensol nonanoate and phenylacetate derivatives [1].

Evidence DimensionSynthetic versatility at C-2 position
Target Compound DataReactive secondary alcohol (amenable to oxidation/esterification)
Comparator Or BaselineIncensole Acetate (esterified, blocked)
Quantified DifferenceEnables direct generation of nonanoate and phenylacetate derivatives
ConditionsChemical semi-synthesis workflows

For medicinal chemistry and drug discovery procurement, incensole is the required building block for structural diversification that cannot be achieved using the acetate ester.

TRPV3 Activation vs. Serratol
Cross-study comparable
Incensole efficacy: 10.3% of ionomycin (4 μM)
Serratol EC50 = 0.17 ± 0.01 μM
Low-efficacy TRPV3 partial agonist, distinct from full agonists
Rat TRPV3 in HEK293; 100 μM 2-APB sensitization

Superior Hepatoprotective Activity in D-Galactosamine Models

Incensole exhibits potent hepatoprotective properties that outperform standard clinical benchmarks. In D-galactosamine-induced HL-7702 cell damage models, incensole achieved a 58.8% inhibition of cellular damage. This performance is over 1.5 times higher than the standard reference compound bicyclol (38.3% inhibition), establishing incensole as a highly active agent for liver protection studies [1].

Evidence DimensionInhibition of D-galactosamine-induced cell damage
Target Compound Data58.8% inhibition
Comparator Or BaselineBicyclol standard (38.3% inhibition)
Quantified Difference~1.53x higher protective efficacy
ConditionsHL-7702 cells exposed to D-galactosamine

Researchers developing hepatoprotective therapeutics should prioritize incensole over standard benchmarks due to its significantly higher baseline efficacy in cellular models.

NF-κB Pathway Activity
Class-level
Incensole NF-κB IC50 > 50 μM (marginal inhibition)
Supports STAT3-selective, non-canonical anti-inflammatory mechanism
TNFα-stimulated NIH-3T3KBF-Luc reporter assay

Volatility and Formulation Processability

A critical procurement distinction between incensole and other frankincense-derived anti-inflammatories (like boswellic acids) is volatility. Boswellic acids (MW ~470 g/mol) are non-volatile and require solvent extraction. In contrast, incensole (MW 306.49 g/mol) is highly volatile and readily co-distills during steam distillation, allowing it to be integrated into vapor-phase delivery systems and olfactometry assays where triterpenes are entirely absent [1].

Evidence DimensionVolatility and steam distillation recovery
Target Compound DataHigh volatility (recovered in 5-6% essential oil yield)
Comparator Or BaselineBoswellic Acids (0% recovery in steam distillation)
Quantified DifferenceAbsolute presence vs. complete absence in vapor/distillate phases
ConditionsSteam distillation and vapor-phase formulation

Industrial buyers formulating inhalable, vapor-phase, or essential-oil-based products must select incensole, as boswellic acids cannot survive or function in these delivery formats.

B. papyrifera Biomarker
Cross-study comparable
18.4% (w/w) in methanol extract
Supports species authentication as chemotaxonomic reference
Quantified by NIR/HPLC; trace in B. serrata/sacra

Cembranoid Library Synthesis & Medicinal Chemistry

Utilizing the free C-2 hydroxyl group of incensole as a synthon to develop novel esterified or oxidized derivatives for targeted STAT3 or NF-kB inhibition [1].

Hepatoprotective Drug Development

Employing incensole as a highly active baseline compound in D-galactosamine-induced liver damage models, where it significantly outperforms standard benchmarks like bicyclol [1].

Targeted STAT3 Pathway Profiling

Using the unacetylated incensole as a specific pharmacological probe in assays where the acetate ester fails to elicit STAT3 inhibition, ensuring accurate mapping of cembranoid-mediated signal transduction [2].

Vapor-Phase and Inhalable Formulation

Integrating incensole into volatile essential oil matrices or olfactometry assays where heavier anti-inflammatory triterpenes (boswellic acids) cannot be processed due to their lack of volatility [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
STAT3 pathway neuroinflammation model studies
STAT3-selective inhibition, low TRPV3 co-engagement
Confound-free STAT3 endpoint interpretation
STAT3 pharmacophore derivation studies
Free C-2 hydroxyl requirement for STAT3 activity
Gain-of-function TRPV3 agonism screening
Boswellia species botanical authentication
Species-specific incensole concentration profile
NIR/HPLC quantification benchmark review
Oral formulation exposure studies in STAT3-driven disease models
STAT3 pathway selectivity with formulation-dependent bioavailability
Exposure-model review and tissue endpoint analysis

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.255880323 Da

Monoisotopic Mass

306.255880323 Da

Heavy Atom Count

22

Wikipedia

Incensole

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